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molecular formula C8H10N2S B2553437 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile CAS No. 15190-02-0

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile

Cat. No. B2553437
M. Wt: 166.24
InChI Key: URQJGINXGUXZQL-UHFFFAOYSA-N
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Patent
US04159338

Procedure details

A solution of 131.5 g. of dimethylamine hydrochloride in 200 ml of water was stirred and 59 g of sodium cyanide added. A solution of 112 g of 2-thiophenecarboxaldehyde in 100 ml of methanol was added from a dropping funnel while the temperature was kept below 30° C. The mixture was then maintained at 30° C. for 4 hours; it was then poured into 3 1. of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[C-:5]#[N:6].[Na+].[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH:13]=O>O.CO>[CH3:2][N:3]([CH3:4])[CH:13]([C:9]1[S:8][CH:12]=[CH:11][CH:10]=1)[C:5]#[N:6] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
59 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
112 g
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 30° C
ADDITION
Type
ADDITION
Details
it was then poured into 3 1

Outcomes

Product
Name
Type
Smiles
CN(C(C#N)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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